molecular formula C15H13F3N4O2 B2520834 1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1421450-76-1

1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2520834
CAS RN: 1421450-76-1
M. Wt: 338.29
InChI Key: JJHQTWZWAUBRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide is a nitrogen-rich molecule that is likely to have a complex structure due to the presence of a triazole ring and a trifluoromethyl group. While the specific compound is not directly discussed in the provided papers, similar compounds with triazole rings and carboxamide groups have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of nitrogen-rich energetic compounds with triazole rings can involve multiple steps, starting from basic precursors. For example, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . This suggests that the synthesis of the compound may also involve a multi-step reaction, possibly starting with a simple molecule that is functionalized with various groups, such as the trifluoromethylphenoxy and carboxamide moieties.

Molecular Structure Analysis

The molecular structure of compounds containing triazole rings can be confirmed using techniques such as single-crystal X-ray diffraction, as was done for the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . This method provides precise information about the arrangement of atoms within the crystal and can be used to deduce the geometry and conformation of the compound .

Chemical Reactions Analysis

The reactivity of triazole-containing compounds can vary depending on the substituents attached to the ring. The presence of a trifluoromethyl group could influence the electronic properties of the molecule and affect its reactivity. However, the provided papers do not discuss the chemical reactions specific to the compound . Nonetheless, the synthesis of related compounds involves reactions such as amination, cyclization, and condensation , which could be relevant to the synthesis and reactivity of the compound being analyzed.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-rich compounds with triazole rings can be quite interesting. For instance, the thermal stability of such compounds can be measured using differential scanning calorimetry (DSC), as seen with the decomposition peak temperatures of 332.6 °C and 374.1 °C for two related compounds . Additionally, the density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction can be assessed to determine the safety of handling these materials . These methods could be applied to determine the properties of the compound .

Scientific Research Applications

Synthesis and Biological Activity

The development of novel compounds with triazole carboxamide motifs, such as those related to the specified chemical structure, often focuses on synthesizing derivatives with potential biological activities. For instance, novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides were synthesized and showed insecticidal or fungicidal activity in agricultural applications (Liu et al., 2006).

Structural Studies and Crystallography

Research involving derivatives of triazole carboxamides often includes structural determination and analysis to understand their molecular conformations and interactions. For example, the structural study of three nimesulidetriazole derivatives using X-ray powder diffraction data provided insights into their molecular geometry and intermolecular interactions (Dey et al., 2015).

Catalytic and Chemical Properties

Compounds containing the triazole motif are also explored for their catalytic properties and reactivity. For instance, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands were investigated for catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the versatility of triazole derivatives in catalysis (Saleem et al., 2013).

Antimicrobial and Antileukemic Activity

The antimicrobial and antileukemic potential of triazole derivatives is another significant area of research. Synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents revealed moderate to good activities against various bacterial and fungal strains, indicating their potential in developing new therapeutic agents (Jadhav et al., 2017).

properties

IUPAC Name

1-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c1-22-10-13(20-21-22)14(23)19-7-2-3-8-24-12-6-4-5-11(9-12)15(16,17)18/h4-6,9-10H,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHQTWZWAUBRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.